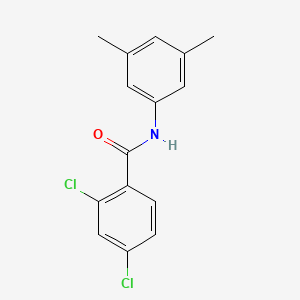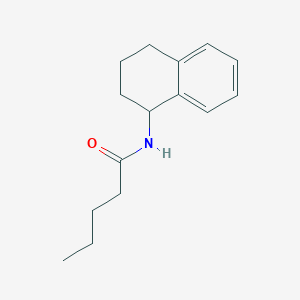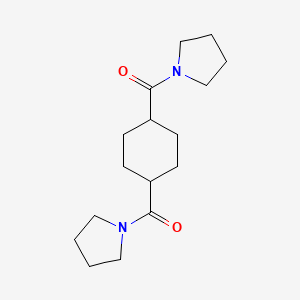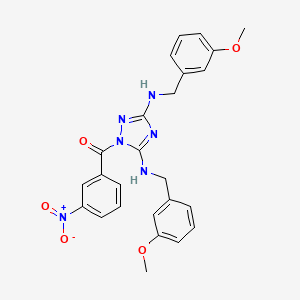
4-bromophenyl (3-bromopropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromophenyl (3-bromopropanoyl)carbamate, also known as BrBzPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of carbamate, which is a functional group that is widely used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-bromophenyl (3-bromopropanoyl)carbamate is not yet fully understood. However, studies have shown that it exhibits its antitumor activity by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell proliferation and cell death. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromophenyl (3-bromopropanoyl)carbamate is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-bromophenyl (3-bromopropanoyl)carbamate. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help to better understand how it exhibits its antitumor activity and how it can be optimized for the development of new drugs. Another future direction is to investigate the potential applications of this compound in other fields such as biochemistry and pharmacology. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 4-bromophenyl (3-bromopropanoyl)carbamate involves the reaction of 4-bromophenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with diethylcarbamate to form this compound. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
4-bromophenyl (3-bromopropanoyl)carbamate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(4-bromophenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHGYXHDVJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)


![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)



![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
